N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide
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Overview
Description
“N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide” is a complex organic compound that features multiple functional groups, including amine, hydroxyl, and fluorinated aromatic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the piperidine ring: This could involve cyclization reactions starting from appropriate precursors.
Introduction of hydroxyl and amino groups: These functional groups can be introduced through selective reduction and substitution reactions.
Formation of the cyclopenta[b]pyridine ring: This might involve cyclization reactions under acidic or basic conditions.
Attachment of the fluorinated aromatic rings: This can be achieved through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Secondary or tertiary amines.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
Structural complexity: The combination of multiple functional groups and ring systems makes this compound unique.
Potential biological activity: The presence of fluorinated aromatic rings and piperidine moiety suggests potential for significant biological activity.
Properties
CAS No. |
8016-38-4 |
---|---|
Molecular Formula |
C27H28F3N5O3 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C27H28F3N5O3/c1-13-11-35(12-21(31)27(13,2)38)25-14-6-9-20(36)23(14)32-10-19(25)34-26(37)18-8-7-17(30)24(33-18)22-15(28)4-3-5-16(22)29/h3-5,7-8,10,13,20-21,36,38H,6,9,11-12,31H2,1-2H3,(H,34,37) |
InChI Key |
MPJKOTQQZQIJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1(C)O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O |
density |
0.86 to 0.88 at 77 °F (NTP, 1992) |
flash_point |
greater than 200 °F (NTP, 1992) |
physical_description |
Orange flower water is a clear golden, fluorescent liquid with a very intense and pleasant odor. (NTP, 1992) |
solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) |
Origin of Product |
United States |
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